molecular formula C10H7ClOS B8638713 1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone CAS No. 66490-34-4

1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone

Cat. No. B8638713
CAS RN: 66490-34-4
M. Wt: 210.68 g/mol
InChI Key: KRAIFRKOPVMRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C10H7ClOS and its molecular weight is 210.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66490-34-4

Product Name

1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone

Molecular Formula

C10H7ClOS

Molecular Weight

210.68 g/mol

IUPAC Name

1-(4-chloro-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H7ClOS/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3

InChI Key

KRAIFRKOPVMRKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add a solution of CH3MgBr (3 M in THF, 1.7 ml, 4.99 mmol) to a suspension of 4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide (0.85 g, 3.33 mmol) in dry THF (10 mL) at 0° C. Then stir the mixture for overnight at ambient temperature. Quench the reaction with saturated NH4Cl aqueous solution (15 mL) and extract the aqueous mixture with EtOAc (10 mL×3). The combined organic layers are washed with brine, dried over anhydrous Na2SO4 and concentrated under vacuum. Purify the residue by silica gel chromatograph (PE:EtOAc=6:1) to afford 1-(4-chlorobenzo[b]thiophen-2-yl)ethanone as white solid (0.6 g, 86.9%). 1H NMR (400 MHz, CDCl3) δ 8.10-8.07 (s, 1H), 7.75 (d, J=5.2, 1H), 7.47-7.36 (m, 2H), 2.72-2.68 (s, 3H).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
0.85 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methylmagnesium chloride (3M solution in tetrahydrofuran; 5.7 ml) was added under nitrogen to a stirred solution of 4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide (4 g; prepared in a manner similar to that described in Example 18) in tetrahydrofuran (120 ml) then the mixture was allowed to stand at ambient temperature for 30 minutes, heated under reflux for 30 minutes and allowed to stand at ambient temperature for 30 minutes. Further methylmagnesium chloride (3M solution in tetrahydrofuran; 2.0 ml) was added and the mixture was allowed to stand at ambient temperature for 2 hours. Further methylmagnesium chloride (3M solution in tetrahydrofuran; 2.0 ml) was added and the mixture was allowed to stand at ambient temperature for 30 minutes. Water (200 ml) and 5M hydrochloric acid (15 ml) were added and the product was extracted into dichloromethane (3×80 ml). The combined extracts were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by column chromatography over silica using dichloromethane as eluant. Appropriate fractions were combined and the solvents removed in vacuo to leave 1-(4-chloro-benzo[b]thiophen-2-yl]ethan-1-one (1.8 g) as an off-white solid, m.p. 113-115° C.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

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